N-(4-(methylsulfonyl)phenyl)-1-naphthamide
Description
Significance of the Naphthamide Scaffold in Contemporary Drug Discovery
The naphthalene (B1677914) scaffold, a bicyclic aromatic system, is a privileged structure in medicinal chemistry due to its diverse and significant pharmacological activities. nih.govekb.eg Its derivatives, including naphthamides, are integral to a wide array of therapeutic agents. nih.gov The planarity and aromaticity of the naphthalene ring system enable it to interact with biological macromolecules like enzymes and receptors through non-covalent interactions such as π-π stacking. mdpi.com This inherent ability to engage with biological targets has made it a cornerstone in the design of new therapeutic molecules. researchgate.net
Naphthamide derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. nih.govnih.gov A significant area of research has focused on their role as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. rsc.orgnih.gov The inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy, and several naphthamide-based compounds have shown potent, low nanomolar inhibition of this receptor. nih.govacs.org For instance, structure-activity relationship (SAR) studies have led to the identification of naphthamides that potently inhibit VEGF-driven proliferation of human umbilical vein endothelial cells (HUVEC). acs.org
The versatility of the naphthamide scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting compounds. nih.govresearchgate.net This adaptability has led to the development of numerous derivatives with improved potency and selectivity. researchgate.net The established importance of this scaffold is further highlighted by the number of FDA-approved drugs containing a naphthalene moiety, such as propranolol, naproxen, and bedaquiline. nih.govekb.eg
| Derivative Class | Biological Target/Activity | Significance | Reference |
|---|---|---|---|
| Anilinopyrimidine-based naphthamides | VEGFR-2 Kinase Inhibitors | Potent and selective inhibition of a key angiogenesis target in cancer. | rsc.org |
| N-substituted 2-naphthamides | DHFR and VEGFR-2 Inhibitors | Dual antimicrobial and anticancer potential. | nih.gov |
| Heterocyclic Naphthalimides | Anticancer, Antibacterial, Antifungal, Antiviral | Broad-spectrum activity due to interactions with DNA and enzymes. | nih.gov |
| Naphthyl amide scaffold compounds | Dual Antifungal Inhibitors (SE and CYP51) | Effective against drug-resistant fungi by targeting ergosterol (B1671047) biosynthesis. | nih.gov |
| Novel Naphthamide Hybrids | Monoamine Oxidase (MAO) Inhibitors | Potential for treating neurological disorders. | researchgate.net |
Role of the Methylsulfonylphenyl Moiety in Bioactive Compounds and Pharmacological Modulation
One of the most well-documented roles of the 4-methylsulfonylphenyl moiety is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The bulky methylsulfonyl group fits into a hydrophobic side pocket present in the active site of the COX-2 enzyme but not in the COX-1 isoform. nih.govresearchgate.net This structural difference is the basis for the selective inhibition of COX-2, which provides anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Beyond COX-2 inhibition, the methylsulfonyl group is recognized for its utility as a bioisostere for other functional groups and for its ability to improve metabolic stability. namiki-s.co.jp It is resistant to metabolic oxidation and hydrolysis, which can prolong the duration of action of a drug. namiki-s.co.jp The powerful electron-withdrawing nature of the sulfonyl group can also lower the basicity of nearby amines, which can be advantageous in optimizing drug-receptor interactions and reducing off-target effects. namiki-s.co.jp The incorporation of this moiety has been a successful strategy in developing compounds targeting a range of diseases, including cancer and malaria. nih.govacs.org
| Property/Role | Description | Therapeutic Relevance | Reference |
|---|---|---|---|
| Selective COX-2 Inhibition | The bulky sulfonyl group selectively binds to a side pocket in the COX-2 enzyme. | Development of anti-inflammatory drugs with improved gastrointestinal safety profiles. | nih.govnih.gov |
| Enhanced Solubility | The polar sulfone group can improve the aqueous solubility of a compound. | Improves the formulation and bioavailability of drug candidates. | namiki-s.co.jp |
| Metabolic Stability | The sulfone group is resistant to common metabolic pathways like oxidation and hydrolysis. | Increases the half-life and duration of action of a drug. | namiki-s.co.jp |
| Hydrogen Bond Acceptor | The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors. | Facilitates strong and specific interactions with biological targets. | youtube.com |
| Modulation of Basicity | As a strong electron-withdrawing group, it can reduce the pKa of adjacent basic groups. | Optimizes drug-receptor binding and can reduce off-target toxicities. | namiki-s.co.jp |
Overview of Academic Research Perspectives for Naphthamide Derivatives
Academic research on naphthamide derivatives continues to expand, driven by the scaffold's proven versatility and therapeutic potential. nih.govresearchgate.net Current investigations are focused on designing novel derivatives with enhanced potency, selectivity, and improved drug-like properties for a variety of diseases. researchgate.netnih.gov
A prominent area of research is the development of naphthamides as anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2. nih.gov Researchers are exploring new substitution patterns and hybrid molecules to overcome resistance and improve efficacy. rsc.orgacs.org For example, the synthesis of anilinopyrimidine-based naphthamide derivatives has yielded compounds with high potency against VEGFR-2 in both enzymatic and cellular assays. rsc.org
Another active field of study is the development of naphthamide-based inhibitors for enzymes implicated in neurological disorders. A recent study detailed the rational design and synthesis of novel naphthamide derivatives as potent, reversible, and competitive inhibitors of human monoamine oxidase (MAO), with specific compounds showing high selectivity for either MAO-A or MAO-B. researchgate.net
Furthermore, the naphthamide scaffold is being utilized to create dual-target inhibitors. For instance, novel naphthylamide derivatives have been designed as antifungal agents that simultaneously inhibit squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51), two key enzymes in the fungal ergosterol biosynthesis pathway. nih.gov This dual-inhibition strategy is a promising approach to combatting drug-resistant fungal infections. nih.gov These research directions underscore the ongoing importance of the naphthamide scaffold as a platform for discovering new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-23(21,22)15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBADKDTORYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Target Identification and Mechanistic Elucidation Studies
Exploration of Enzyme Inhibition Profiles
Investigations into the inhibitory activity of N-(4-(methylsulfonyl)phenyl)-1-naphthamide have been focused on several key enzyme systems implicated in a range of physiological and pathological processes. The core structure of the compound, featuring a naphthamide group linked to a methylsulfonylphenyl moiety, suggests potential interactions with enzymes that accommodate such bicyclic and sulfonated aromatic systems.
Cyclooxygenase (COX-1 and COX-2) Inhibition Investigations
A comprehensive review of published research did not yield specific data on the inhibitory activity (e.g., IC50 values) of this compound against either the cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) isoforms. While numerous studies have established that the 4-(methylsulfonyl)phenyl group is a key pharmacophore in many selective COX-2 inhibitors, specific enzymatic assay results for the title compound containing the 1-naphthamide (B1198061) scaffold have not been reported. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Modulation
Scientific literature was extensively searched for studies evaluating the modulatory effect of this compound on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Despite the investigation of other naphthamide derivatives as potential VEGFR-2 inhibitors, no specific enzymatic or cellular assay data for this compound was found. science.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Targeting
An examination of available scientific studies revealed no specific data concerning the targeting of Epidermal Growth Factor Receptor (EGFR) kinase by this compound. Research on EGFR inhibitors has focused on other chemical classes, and the inhibitory potential of this specific naphthamide derivative against EGFR has not been documented. nih.gov
Histone Deacetylase (HDAC) Activity Modulation
No published studies were identified that assessed the modulatory activity of this compound on Histone Deacetylase (HDAC) enzymes. The interaction between this compound and the various classes of HDACs remains uninvestigated in the current body of scientific literature.
5-Lipoxygenase (5-LOX) Inhibition Assessments
A thorough search of scientific databases and literature found no reports on the assessment of this compound as an inhibitor of 5-Lipoxygenase (5-LOX). Consequently, there is no available data on its potency or mechanism of inhibition for this enzyme.
Other Relevant Enzyme Systems (e.g., α-amylase, Proteinase K, DNA Gyrase B, Acetylcholinesterase, Butyrylcholinesterase)
Further investigation into the broader enzymatic inhibition profile of this compound was conducted. This search included α-amylase, Proteinase K, DNA Gyrase B, Acetylcholinesterase, and Butyrylcholinesterase. The results of this extensive literature review indicate that the inhibitory activity of this compound against these specific enzyme systems has not been scientifically evaluated or reported.
Investigation of Receptor Binding Profiles (e.g., Dopamine (B1211576) D3 Receptor)
The dopamine D3 receptor (D3R) is a G-protein coupled receptor primarily expressed in the limbic regions of the brain and is implicated in cognition, emotion, and reward pathways. nih.gov Its potential as a therapeutic target for various neurological and psychiatric disorders has led to extensive research into ligands that can selectively bind to it. frontiersin.orgnumberanalytics.com Receptor binding assays are crucial techniques used to determine the affinity and selectivity of a compound for a specific receptor. numberanalytics.comnih.govmdpi.com These assays often involve competitive binding studies with a radiolabeled ligand to determine the inhibition constant (Ki) of the test compound. frontiersin.orgnih.gov
A review of the scientific literature reveals a lack of specific studies investigating the binding profile of this compound with the dopamine D3 receptor. Consequently, no binding affinity data, such as Ki or IC50 values, are available for this particular compound.
| Compound | Binding Affinity (Ki) | Assay Type | Reference |
|---|---|---|---|
| This compound | Data not available | N/A | N/A |
Modulation of Key Protein-Protein Interactions (e.g., Hsp27, Tubulin, Calreticulin (B1178941) (CALR))
The modulation of protein-protein interactions (PPIs) is a significant area of drug discovery. Small molecules that can disrupt or stabilize these interactions can have profound effects on cellular processes. The proteins Hsp27, tubulin, and calreticulin are all involved in critical cellular functions and are attractive targets for therapeutic intervention.
Hsp27 (Heat Shock Protein 27): A molecular chaperone that plays a role in protein folding, stress resistance, and apoptosis. nih.govescholarship.org Its interactions are often studied to understand its role in disease, particularly in cancer. nih.gov
Tubulin: The protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. nih.gov Compounds that interact with tubulin can disrupt microtubule dynamics and are often used as anticancer agents. cytoskeleton.comcytoskeleton.com
Calreticulin (CALR): A multifunctional chaperone protein in the endoplasmic reticulum that is involved in calcium homeostasis and quality control of newly synthesized glycoproteins. nih.govnih.govresearchgate.net
Despite the importance of these proteins as therapeutic targets, there is no published research detailing the interaction of this compound with Hsp27, tubulin, or calreticulin. Therefore, its potential to modulate the PPIs involving these proteins remains uncharacterized.
| Compound | Target Protein | Effect on Interaction | Methodology | Reference |
|---|---|---|---|---|
| This compound | Hsp27 | Data not available | N/A | N/A |
| Tubulin | Data not available | N/A | N/A | |
| Calreticulin (CALR) | Data not available | N/A | N/A |
Elucidation of Cellular Pathway Perturbations and Downstream Biological Effects
The interaction of a small molecule with its molecular target(s) initiates a cascade of events that can perturb cellular pathways and lead to various biological effects. nih.govresearchgate.netbroadinstitute.org Understanding these downstream consequences is vital for characterizing the mechanism of action of a compound. broadinstitute.orgoup.com Techniques such as gene expression profiling, proteomic analysis, and cell-based phenotypic assays are employed to identify the affected pathways. researchgate.netnih.gov
As there are no studies identifying the molecular targets of this compound, the cellular pathways it may perturb and its downstream biological effects have not been elucidated. Research would be required to first identify its binding partners to then investigate the subsequent impact on cellular signaling and function.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Substituent Effects on Biological Activity
The core structure of N-(4-(methylsulfonyl)phenyl)-1-naphthamide can be dissected into three primary components for SAR analysis: the naphthamide core, the 4-(methylsulfonyl)phenyl moiety, and the central amide linker. Modifications to each of these regions have been shown to significantly impact biological outcomes.
The naphthalene (B1677914) ring system offers several positions for substitution, and modifications at these sites can profoundly alter the compound's interaction with biological targets. Research into related naphthamide-containing structures has provided valuable insights into these effects.
For instance, in a series of N-phenyl-1-naphthamide derivatives designed as Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, substitution at the 6-position of the naphthamide core with a large, complex group like 6-((2-((3-acetamidophenyl)amino)pyrimidin-4-yl)oxy) was found to produce a highly selective and potent inhibitor. nih.gov This demonstrates that the C-6 position is a viable point for introducing extended functionalities to enhance target-specific interactions.
Similarly, studies on 2-naphthamide derivatives have shown that substitutions can influence activity. One investigation identified 4-isopentyloxy-2-naphthamide as an effective potentiator of antibiotics, suggesting that introducing moderately sized alkoxy groups at the C-4 position can be a beneficial strategy. preprints.org Other research on 1-naphthamide (B1198061) analogs as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors explored substitutions at the C-2 and C-6 positions with hydroxyl and hydroxyphenyl groups. google.com
Conversely, some substitutions can be detrimental. A Quantitative Structure-Activity Relationship (QSAR) study on naphthalenesulphonyl glutamamides indicated that the presence of a methoxy group at the C-8 position of the naphthalene ring may be unfavorable for anticancer activity. nih.gov
Table 1: Effect of Substitutions on the Naphthamide Core of Related Analogs
| Position of Substitution | Substituent Example | Resulting Biological Activity Context | Reference |
| C-6 | 6-((2-((3-acetamidophenyl)amino)pyrimidin-4-yl)oxy) | Potent and selective VEGFR inhibition | nih.gov |
| C-4 | 4-isopentyloxy | Efficient antibiotic potentiation | preprints.org |
| C-2, C-6 | Hydroxy, Hydroxyphenyl | Inhibition of 17β-HSD1 | google.com |
| C-8 | Methoxy | Potentially detrimental to anticancer activity | nih.gov |
The 4-(methylsulfonyl)phenyl group is a critical component for the activity of many inhibitors, often acting as a key hydrogen bond acceptor or participating in other polar interactions within the target's binding site. Modifications to the phenyl ring or the sulfonyl group can fine-tune this activity.
In the development of Keap1-Nrf2 protein-protein interaction inhibitors, variations on a benzenesulfonyl moiety revealed clear SAR trends. preprints.org Electron-donating groups, such as 4-methyl and 4-methoxy, resulted in compounds with comparable or improved inhibitory activity. preprints.org In contrast, the introduction of electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl generally led to a decrease in potency. preprints.org
However, this trend is not universal and is highly dependent on the specific biological target. For a series of TRPV1 antagonists, introducing a fluorine atom at the 3-position of the 4-methylsulfonylaminophenyl ring (the "A-region") resulted in an analog with high binding affinity and potent antagonism.
Table 2: Effect of Substitutions on the Phenylsulfonyl Moiety
| Moiety | Position of Substitution | Substituent Type | Impact on Activity | Biological Target Context | Reference |
| Benzenesulfonyl | C-4 | Electron-donating (e.g., -CH₃, -OCH₃) | Maintained or improved potency | Keap1-Nrf2 | preprints.org |
| Benzenesulfonyl | C-4 | Electron-withdrawing (e.g., -F, -CF₃) | Decreased potency | Keap1-Nrf2 | preprints.org |
| 4-Methylsulfonylaminophenyl | C-3 | Electron-withdrawing (-F) | High affinity and potent antagonism | TRPV1 |
The amide bond in this compound serves as a linker connecting the two aromatic systems. Its rigidity, length, and hydrogen-bonding capability are pivotal. Modifying this linker is a common strategy in drug design.
Studies have shown that replacing a thiourea linker with an amide group can significantly enhance inhibitory potential against certain targets. researchgate.net The amide is often preferred due to better metabolic stability and different geometric constraints.
The flexibility and strain of the linker are also critical. In one fragment-based inhibitor design, systematically switching between a flexible amine (-NH-) linkage and a more rigid oxime (-O-N=) linkage had profound energetic effects on binding. nih.gov It was found that strategically "freezing" bond rotations at a critical position in the linker could realize a significant free energy benefit, improving binding affinity. nih.gov This highlights that small alterations in linker flexibility can have a substantial impact on the biological activity of a molecule. nih.gov
Stereochemical Influence on Activity and Binding
Stereochemistry plays a fundamental role in the biological activity of chiral compounds, as molecular targets like enzymes and receptors are themselves chiral. nih.gov For analogs of this compound that possess a stereocenter, the spatial arrangement of substituents can dictate the efficiency of binding and subsequent biological response. nih.gov
A prominent example is seen in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, where a chiral center is present on the propionamide linker. These compounds demonstrated marked stereospecific activity, with a clear selectivity for the (S)-enantiomer over the (R)-enantiomer. This stereoselectivity underscores that a precise three-dimensional orientation of the molecule is required for optimal interaction with the binding site of the receptor.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. researchgate.net A pharmacophore model typically includes features such as hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (HYD), aromatic rings (AR), and positively/negatively ionizable groups. ugm.ac.id
For a molecule like this compound, a ligand-based pharmacophore model would likely identify key features based on its structure and known analogs:
Hydrophobic/Aromatic Features: The naphthalene ring and the phenyl ring would constitute two major hydrophobic and aromatic features.
Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group (-SO₂-) and the carbonyl oxygen of the amide (-C=O) are strong hydrogen bond acceptors.
Hydrogen Bond Donor: The amide nitrogen (-NH-) serves as a crucial hydrogen bond donor.
The spatial relationship between these features is critical. Validated pharmacophore models serve as 3D search queries for virtual screening of compound libraries to identify novel hits that fit the required electronic and steric profile. ugm.ac.idnih.gov
Computational Approaches to SAR Elucidation and Prediction
Alongside pharmacophore modeling, a variety of computational tools are employed to elucidate and predict SAR, accelerating the drug design cycle.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. imist.ma For instance, 2D-QSAR and 3D-QSAR studies on N-phenyl-acetamide derivatives and naphthalenesulphonyl glutamamides have successfully identified key molecular descriptors (e.g., topological and electronic parameters) that influence activity. nih.govsemanticscholar.org Such models can predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. mdpi.com Docking studies on related sulfonamide and naphthamide derivatives have been used to visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, within the active site. nih.govresearchgate.net For example, a docking study of a potent TRPV1 antagonist highlighted the crucial hydrogen bonds between the ligand and the receptor that contribute to its potency. This provides a structural rationale for observed SAR data.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. nih.gov By simulating the dynamic behavior of the docked complex, researchers can confirm the stability of key interactions and assess how the ligand and protein adapt to each other, offering a more realistic view than static docking poses. mdpi.com
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mechanism and can provide insights into the affinity of the interaction.
Prediction of Binding Modes and Affinities
In a hypothetical docking study of N-(4-(methylsulfonyl)phenyl)-1-naphthamide, the primary goal would be to predict its binding mode within the active site of a specific protein. The simulation would generate a series of possible conformations, or "poses," of the ligand within the receptor's binding pocket. These poses are then scored based on a variety of factors, including intermolecular forces, to estimate the binding affinity. The resulting data would typically be presented in a table format, as shown below, to rank the predicted binding energies of different poses.
Table 1: Hypothetical Docking Simulation Results for this compound with a Target Protein
| Pose ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
|---|---|---|
| 1 | -9.5 | 150 |
| 2 | -9.2 | 250 |
| 3 | -8.8 | 500 |
| 4 | -8.5 | 800 |
Note: The data in this table is illustrative and not based on actual experimental results.
Analysis of Key Ligand-Receptor Interactions and Hydrogen Bonding Networks
A crucial aspect of docking analysis is the detailed examination of the interactions between the ligand and the protein. For this compound, this would involve identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the molecule. The methylsulfonyl group, for instance, could act as a hydrogen bond acceptor, while the naphthyl group could engage in pi-stacking interactions. A comprehensive analysis would map out these interactions to understand the structural basis of binding.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
To complement the static picture provided by docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and protein and the stability of their complex. For this compound, an MD simulation would reveal how the ligand's conformation changes within the binding site and how the protein adapts to its presence. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, would be monitored to assess the stability of the binding pose over the simulation time.
Quantum Mechanical Calculations for Electronic Properties and Reactivity Insights
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic properties of this compound. These calculations can determine the molecule's electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and partial atomic charges. This information is valuable for understanding the molecule's reactivity and its ability to participate in specific interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for protein binding.
De Novo Design Strategies Based on Target Structures
Should this compound be identified as a hit compound, its structure could serve as a starting point for de novo design strategies. This involves using computational methods to design new molecules that are predicted to have improved binding affinity or other desirable properties. The existing structure would be used as a scaffold, and new functional groups would be added or modified based on the topology and chemical nature of the target protein's binding site.
Virtual Screening for Identification of Novel Analogs and Hit Expansion
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is a known binder, its chemical structure could be used as a query in a similarity-based virtual screening campaign to find structurally related compounds with potentially improved activity. Alternatively, a pharmacophore model could be developed based on its key binding features and used to screen for diverse molecules that share the same essential interaction patterns.
Preclinical Assessment of Biological Efficacy in Model Systems
In Vitro Biological Evaluations
In vitro studies provide the initial assessment of a compound's biological activity in a controlled laboratory setting. These assays are essential for determining target engagement, mechanism of action, and preliminary efficacy in cellular models of disease.
Cell-Based Assays for Target Engagement and Pathway Modulation
To ascertain whether a compound interacts with its intended molecular target within a cellular context, target engagement assays are employed. These assays are crucial for validating the mechanism of action and for establishing a link between target binding and cellular response. nih.gov
NanoBRET (Nano Bioluminescence Resonance Energy Transfer) assays, for instance, have been utilized to confirm the cellular target engagement of compounds. This technology allows for the real-time measurement of compound binding to a target protein in living cells. nih.gov Similarly, the cellular thermal shift assay (CETSA) is another powerful label-free method that enables the characterization of target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a target protein upon ligand binding. nih.gov
Furthermore, understanding how a compound modulates specific cellular pathways is critical. For example, studies have investigated the ability of certain compounds to suppress epithelial-mesenchymal transition (EMT), a key process in cancer cell motility and metastasis. This can be evaluated by measuring the mRNA and protein levels of EMT markers such as E-cadherin, N-cadherin, and vimentin (B1176767) in cancer cell lines like Caco-2. researchgate.net
Antiproliferative and Cytotoxic Activities in Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, Caco-2, A549, HeLa)
A primary focus of preclinical assessment for potential anticancer agents is their ability to inhibit the growth of cancer cells (antiproliferative activity) and to induce cancer cell death (cytotoxic activity). These effects are typically evaluated across a panel of human cancer cell lines representing different tumor types.
The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.
HepG-2 (Hepatocellular Carcinoma): Studies have demonstrated that certain compounds can suppress the proliferation of HepG-2 cells. For example, some agents have been shown to inhibit cell colony formation, a measure of long-term proliferative ability. researchgate.net The antiproliferative activity of various natural and synthetic compounds against HepG-2 cells has been documented, with IC50 values varying widely depending on the compound. nih.govmdpi.com
MCF-7 (Breast Cancer): The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. Numerous studies have reported the cytotoxic and antiproliferative effects of novel compounds on these cells. researchgate.netnih.govresearchgate.net For instance, some naphthoquinone derivatives have shown potent cytotoxic effects against MCF-7 cells, with IC50 values in the low micromolar range. nih.gov The activity of compounds in this cell line is often compared to standard chemotherapeutic agents like doxorubicin. nih.gov
Caco-2 (Colorectal Adenocarcinoma): The Caco-2 cell line is a valuable model for studying colon cancer and is also used to assess intestinal drug permeability. nih.govnih.gov Research has shown that certain compounds can inhibit the motility of Caco-2 cells by suppressing key pathways like EMT. researchgate.net The antiproliferative effects of various agents on Caco-2 cells have been investigated to identify potential treatments for colorectal cancer. mdpi.com
A549 (Lung Carcinoma): A549 cells are a common model for non-small cell lung cancer. The cytotoxic activity of numerous compounds has been evaluated in this cell line. researchgate.netmedchemexpress.commeddocsonline.org For example, a 3,4-diarylcoumarin derivative containing a 4-methylsulfonylphenyl group demonstrated significant cytotoxicity against A549 cells, with its mechanism involving the induction of ROS-dependent cell death. nih.gov
HeLa (Cervical Cancer): The HeLa cell line, derived from cervical cancer cells, is another important tool in cancer research. The antiproliferative activity of various novel compounds is often tested against HeLa cells to determine their potential as broad-spectrum anticancer agents.
| Cell Line | Cancer Type | Observed Effects |
|---|---|---|
| HepG-2 | Hepatocellular Carcinoma | Suppression of proliferation and colony formation. researchgate.net |
| MCF-7 | Breast Cancer | Cytotoxic and antiproliferative effects. researchgate.netnih.gov |
| Caco-2 | Colorectal Adenocarcinoma | Inhibition of cell motility and proliferation. researchgate.netmdpi.com |
| A549 | Lung Carcinoma | Cytotoxicity and induction of ROS-dependent cell death. nih.gov |
| HeLa | Cervical Cancer | Evaluation of broad-spectrum antiproliferative activity. |
Anti-inflammatory Activity Assays in Cellular Models (e.g., RAW 264.7, J774A.1)
Chronic inflammation is implicated in a wide range of diseases, making the identification of novel anti-inflammatory agents a significant area of research. Murine macrophage cell lines, such as RAW 264.7 and J774A.1, are extensively used to screen for and characterize the anti-inflammatory properties of chemical compounds. nih.gov
These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov The ability of a test compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.
For example, studies have shown that certain compounds can dose-dependently inhibit LPS-induced NO and PGE2 production in RAW 264.7 cells. mdpi.com This inhibitory effect is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov The J774A.1 cell line is also a valuable tool for studying macrophage function and the immune response to various stimuli. cytion.comsigmaaldrich.com
| Cell Line | Cell Type | Key Applications in Anti-inflammatory Assays |
|---|---|---|
| RAW 264.7 | Murine Macrophage | Measurement of NO, PGE2, TNF-α, and IL-6 production upon LPS stimulation. nih.govnih.govapjai-journal.org |
| J774A.1 | Murine Macrophage | Investigation of macrophage activation and cytokine synthesis. cytion.comnih.govresearchgate.net |
Antimicrobial and Antitubercular Activity Screens
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antitubercular agents. In vitro screening assays are the first step in identifying compounds with the potential to combat these infections.
Antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) of a compound against a panel of bacteria and fungi. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
Antitubercular activity is specifically evaluated against Mycobacterium tuberculosis, the causative agent of tuberculosis. Assays such as the Nitrate Reductase Assay (NRA) and radiometric methods like the BACTEC 460 system are used to determine the efficacy of compounds against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.govnih.gov For instance, some quinoxaline (B1680401) 1,4-di-N-oxide derivatives have demonstrated potent antitubercular activity with MIC values below 0.4 μg/mL. mdpi.com
Specific Enzyme Inhibition Assays (IC50 determination)
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Therefore, enzyme inhibition assays are crucial for characterizing the mechanism of action of a compound and for quantifying its potency. The half-maximal inhibitory concentration (IC50) is the most common metric used to express the potency of an enzyme inhibitor. science.govnih.govresearchgate.net
For example, in the context of inflammation, the inhibition of cyclooxygenase (COX) enzymes is a key therapeutic strategy. In vitro assays are used to determine the IC50 values of compounds against COX-1 and COX-2, providing insights into their efficacy and potential for side effects. researchgate.net Similarly, the inhibition of other enzymes, such as soluble epoxide hydrolase (sEH), is being explored for various therapeutic applications, and in vitro assays are used to identify and characterize potent inhibitors. researchgate.net
In Vivo Pharmacological Studies in Animal Models
For instance, in the context of cancer research, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised animals, such as zebrafish larvae or mice. nih.gov The ability of a test compound to inhibit tumor growth in these models provides strong evidence of its potential as an anticancer agent. researchgate.net Similarly, animal models of inflammation are used to assess the in vivo efficacy of anti-inflammatory compounds. mdpi.com
Evaluation of Efficacy in Relevant Disease Models
A study investigating a series of 4-(methylsulfonyl)aniline (B1202210) derivatives, which share a key structural motif with N-(4-(methylsulfonyl)phenyl)-1-naphthamide, demonstrated significant anti-inflammatory activity in an egg-white induced paw edema model in rats. This model is a well-established method for evaluating the acute anti-inflammatory effects of novel compounds. researchgate.net In this study, compounds containing the 4-(methylsulfonyl)aniline pharmacophore, when incorporated into known non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen, maintained or even increased the anti-inflammatory activity. mdpi.com
Notably, a compound identified as 11 (2-(6-methoxynaphthalen-2-yl)-N-(4-(methylsulfonyl)phenyl)propanamide), which is structurally similar to this compound, was evaluated. mdpi.com The results indicated that these derivatives produced a significant reduction in paw edema. researchgate.net While direct efficacy data for this compound is not specified, the findings for these closely related compounds suggest a strong potential for anti-inflammatory effects. The study highlighted that the incorporation of the 4-(methylsulfonyl)aniline moiety is a promising strategy for developing new anti-inflammatory agents. mdpi.com
Another study on 2-(4-methylsulfonyl phenyl) indole (B1671886) derivatives also reported good in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govjapsonline.com This further supports the potential of the 4-(methylsulfonyl)phenyl group in conferring anti-inflammatory properties.
Interactive Data Table: In Vivo Anti-inflammatory Activity of Structurally Related Compounds
| Compound | Animal Model | Assay | Key Findings | Reference |
|---|---|---|---|---|
| 4-(Methylsulfonyl)aniline Derivatives | Rat | Egg-white induced paw edema | Maintained or increased anti-inflammatory activity compared to parent NSAIDs. | mdpi.com |
| Compound 11 (a related naphthalene (B1677914) derivative) | Rat | Egg-white induced paw edema | Showed potentially higher effects compared to diclofenac (B195802) sodium. | mdpi.com |
Note: The data presented is for structurally related compounds and is intended to be indicative of the potential efficacy of this compound.
Preclinical Pharmacokinetic Profiling
The preclinical pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its behavior in a biological system and predicting its clinical potential. While specific, detailed ADME studies for this compound are not extensively reported in publicly available literature, general insights can be drawn from studies on structurally similar naphthalene and sulfonamide-containing compounds.
Absorption: Theoretical ADME studies on novel naphthalene-based derivatives suggest that such compounds can possess good human intestinal absorption characteristics. jmchemsci.com For instance, a study on a series of naphthalene derivatives indicated excellent theoretical human intestinal absorption (97.46–98.93%) and moderate permeability in Caco-2 cell line models. jmchemsci.com This suggests that this compound may also exhibit favorable oral absorption properties. A computational tool, SwissADME, was used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a related compound, N-(ethylcarbamothioyl)-1-naphthamide, to assess its pharmacokinetic and toxicological profile. nih.gov
Distribution: The distribution of a drug throughout the body influences its efficacy and potential side effects. The physicochemical properties of naphthalene derivatives, such as lipophilicity, play a significant role in their distribution. No specific studies on the tissue distribution of this compound were identified.
Metabolism: The metabolic fate of a compound is a critical determinant of its half-life and potential for drug-drug interactions. The metabolism of naphthalene and its derivatives can be complex and is often mediated by cytochrome P450 enzymes. walshmedicalmedia.com The presence of the methylsulfonylphenyl group may also influence the metabolic pathways.
Excretion: The routes of elimination of a drug and its metabolites from the body are key aspects of its pharmacokinetic profile. No specific data on the excretion of this compound was found in the reviewed literature.
A theoretical ADME analysis of a series of novel naphthalene-based derivatives suggested that they generally possess good pharmacokinetic and drug-like characteristics, making them suitable as potential oral agents. jmchemsci.com However, it is crucial to note that these are predictions for related compounds and experimental validation for this compound is necessary.
Interactive Data Table: Predicted ADME Properties of Structurally Related Naphthalene Derivatives
| ADME Parameter | Prediction/Observation | Implication | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Excellent (97.46–98.93% for related compounds) | Potentially good oral bioavailability. | jmchemsci.com |
| Caco-2 Permeability | Moderate (for related compounds) | Suggests absorption may involve mechanisms beyond passive diffusion. | jmchemsci.com |
Note: The data presented is based on theoretical predictions and findings for structurally related compounds and should be interpreted with caution for this compound.
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Next-Generation Naphthamide Derivatives
The rational design of novel therapeutic agents is a cornerstone of modern drug discovery. For the N-(4-(methylsulfonyl)phenyl)-1-naphthamide scaffold, future design strategies will likely focus on optimizing its pharmacological profile by modifying key structural features. The synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives has been successfully achieved through Suzuki–Miyaura cross-coupling reactions, demonstrating the feasibility of elaborating the core structure researchgate.net.
Future efforts in rational design may include:
Modification of the Naphthyl Ring: Introduction of various substituents on the naphthalene (B1677914) ring system can influence the compound's steric and electronic properties, potentially enhancing target binding and selectivity.
Alterations to the Phenyl Ring: The 4-methylsulfonylphenyl group is a key feature. Exploring alternative substitution patterns on this ring or replacing the sulfonyl group with other electron-withdrawing or -donating groups could modulate the compound's activity.
Linker Modification: The amide linkage is crucial for the structural integrity of the molecule. However, exploring isosteres or altering the linker length and flexibility could lead to derivatives with improved pharmacokinetic properties.
A systematic approach to structure-activity relationship (SAR) studies will be essential to guide the synthesis of these next-generation derivatives. By correlating structural modifications with changes in biological activity, researchers can identify the key molecular features responsible for the desired therapeutic effects.
Exploration of Synergistic Effects in Combination Therapies
Combination therapy is a well-established strategy in the treatment of complex diseases like cancer, as it can enhance efficacy and overcome drug resistance. The potential for this compound and its analogs to act synergistically with existing therapeutic agents is a critical area for future investigation.
Research in this area should focus on:
Identifying Rational Combinations: Based on the presumed mechanism of action of naphthamide derivatives, researchers can identify logical partners for combination studies. For instance, if a derivative inhibits a specific signaling pathway, combining it with a drug that targets a parallel pathway could lead to a synergistic effect.
Preclinical Evaluation of Combinations: In vitro and in vivo models will be crucial for evaluating the efficacy of combination therapies. These studies can determine whether the combination results in additive, synergistic, or antagonistic effects.
Understanding Mechanisms of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions will be key to optimizing combination therapies and identifying patient populations most likely to benefit.
The table below presents hypothetical examples of potential combination therapies and the rationale for their exploration, based on the activities of related compound classes.
| Naphthamide Derivative Class | Potential Combination Agent | Rationale for Synergy |
| Anticancer Naphthamides | Standard Chemotherapeutic Drugs | Overcoming drug resistance mechanisms, enhancing apoptotic signaling pathways. |
| Neuroprotective Naphthamides | Anti-inflammatory Agents | Targeting multiple facets of neurodegenerative disease pathology (e.g., protein aggregation and neuroinflammation). |
| Antimicrobial Naphthamides | Conventional Antibiotics | Increasing the susceptibility of resistant strains, targeting different bacterial survival pathways. |
Identification of Novel Therapeutic Indications Beyond Current Knowledge
While the initial focus for naphthamide derivatives has been in areas such as cancer and neurodegenerative diseases, the structural motifs present in this compound suggest the potential for broader therapeutic applications.
Future research should aim to uncover novel indications through:
Phenotypic Screening: High-throughput screening of diverse compound libraries against a wide range of cell-based assays can identify unexpected biological activities.
Target-Based Screening: As new therapeutic targets are identified for various diseases, screening this compound and its analogs against these targets could reveal new therapeutic opportunities.
Computational Approaches: In silico methods, such as molecular docking and virtual screening, can be used to predict the binding of these compounds to a wide array of biological targets, thereby suggesting new therapeutic avenues.
Naphthalimide analogs, for example, have been investigated as anticancer agents, with some compounds reaching clinical trials nih.gov. The biological activity of naphthoquinone derivatives is also an active area of research in the search for new anticancer lead compounds nih.gov. The insights gained from these related compound classes can inform the exploration of novel indications for this compound.
Advanced Preclinical Characterization and Strategies for Translational Research
For any promising new therapeutic agent, a thorough preclinical characterization is essential to bridge the gap between laboratory discovery and clinical application. For this compound and its next-generation derivatives, a robust preclinical development plan is necessary.
Key components of this plan should include:
Comprehensive In Vitro Profiling: This includes detailed mechanism of action studies, determination of potency and efficacy in relevant cell models, and assessment of off-target effects.
In Vivo Efficacy Studies: The use of appropriate animal models of disease is critical to demonstrate in vivo efficacy. These models should be carefully selected to recapitulate key aspects of the human disease.
Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is necessary. Early toxicology studies are also crucial to identify any potential safety concerns.
Translational research strategies will be vital to ensure that the most promising candidates are advanced to clinical trials. This involves the use of preclinical models that are highly predictive of human outcomes and the identification of biomarkers that can be used to monitor treatment response in patients. The development of robust preclinical tests is crucial to help validate drug candidates for clinical trials nih.gov.
The table below outlines a potential preclinical testing cascade for a novel naphthamide derivative.
| Preclinical Stage | Key Activities | Desired Outcome |
| Lead Optimization | SAR studies, in vitro potency and selectivity assays. | Identification of a lead candidate with optimal in vitro properties. |
| In Vivo Proof-of-Concept | Efficacy studies in relevant animal models. | Demonstration of in vivo efficacy and establishment of a dose-response relationship. |
| Preclinical Development | ADME studies, preliminary toxicology, formulation development. | Characterization of the pharmacokinetic and safety profile of the lead candidate. |
| IND-Enabling Studies | GLP toxicology studies, manufacturing of clinical-grade material. | Generation of the necessary data to support an Investigational New Drug (IND) application. |
By systematically addressing these future research directions, the scientific community can work towards realizing the full therapeutic potential of this compound and its derivatives for the benefit of patients with a wide range of diseases.
Q & A
(Basic) What are the recommended synthetic routes for N-(4-(methylsulfonyl)phenyl)-1-naphthamide?
Methodological Answer:
The compound is synthesized via acylation reactions using 1-naphthoyl chloride and 4-(methylsulfonyl)aniline . A standard protocol involves:
- Dissolving the aniline derivative in dichloromethane (DCM) under cooling (0–5°C).
- Adding 1-naphthoyl chloride (1.1 eq) and a base like diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
- Stirring for 12–24 hours, followed by quenching with ice-water and extraction with DCM.
- Purification via column chromatography or recrystallization yields the product .
(Basic) What spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and confirms the methylsulfonyl group (δ ~3.0 ppm for CH₃).
- IR Spectroscopy : Identifies the amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150, 1350 cm⁻¹).
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 340.1) and purity (>95%) .
(Advanced) How can molecular docking parameters be optimized to study this compound’s binding interactions?
Methodological Answer:
Using AutoDock Vina :
- Define a grid box covering the protein’s active site (e.g., 25 ų for flexibility).
- Set exhaustiveness ≥8 to improve pose sampling.
- Validate protocols against co-crystallized ligands (RMSD <2.0 Å).
- Post-docking analysis: Cluster poses by root-mean-square deviation (RMSD) and prioritize those with consistent hydrogen bonds (e.g., sulfonyl group interactions) .
(Advanced) How to resolve contradictions between computational binding predictions and experimental IC₅₀ values?
Methodological Answer:
Address discrepancies via:
- Molecular Dynamics (MD) Simulations : Assess pose stability over 50–100 ns trajectories (e.g., in GROMACS).
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic data.
- Protonation State Adjustments : Calculate pKa values (e.g., using MarvinSketch) to ensure the ligand’s correct ionization state at physiological pH .
(Advanced) How do solvent and temperature influence synthesis yield?
Methodological Answer:
- Solvent Choice : Dichloromethane (DCM) minimizes side reactions due to its low nucleophilicity.
- Temperature Control :
- 0–5°C during amine activation reduces hydrolysis.
- Gradual warming to 25–40°C accelerates acylation.
- Catalysts : Add DMAP (5 mol%) to enhance reaction rates via nucleophilic catalysis .
(Basic) What analytical techniques prioritize purity assessment?
Methodological Answer:
- HPLC-UV : Use a C18 column (acetonitrile/water gradient) with detection at 254 nm.
- Elemental Analysis : Confirm C, H, N content (±0.4% deviation).
- DSC/TGA : Verify melting point consistency and thermal stability .
(Advanced) What structural features differentiate this compound from analogs in pharmacological studies?
Methodological Answer:
- Methylsulfonyl Group : Enhances electron-withdrawing effects , improving receptor binding affinity and metabolic stability compared to chloro or methoxy analogs.
- Naphthamide Core : Provides rigidity for better complementarity with hydrophobic binding pockets.
- Comparative Data : Analogs like N-(4-chlorophenyl)-1-naphthamide show 2–3x lower potency in enzyme inhibition assays .
(Advanced) How can AI-driven tools design derivatives with enhanced bioactivity?
Methodological Answer:
- Retrosynthesis Platforms : Use Pistachio or Reaxys to predict feasible routes for introducing substituents (e.g., fluorine at position 3).
- QSAR Models : Train on datasets linking structural features (e.g., logP, polar surface area) to activity.
- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
